molecular formula C9H14O4 B1296544 3-(Cyclohexyloxy)-3-oxopropanoic acid

3-(Cyclohexyloxy)-3-oxopropanoic acid

Cat. No.: B1296544
M. Wt: 186.2 g/mol
InChI Key: OMHQOKGHQPULBU-UHFFFAOYSA-N
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Description

3-(Cyclohexyloxy)-3-oxopropanoic acid is a derivative of propanoic acid featuring a cyclohexyloxy ester and a ketone group at the third carbon. Its structure can be represented as CH₂(COOH)-C(=O)-O-cyclohexyl, where the cyclohexyloxy group replaces a hydrogen atom on the carbonyl-bearing carbon.

Properties

Molecular Formula

C9H14O4

Molecular Weight

186.2 g/mol

IUPAC Name

3-cyclohexyloxy-3-oxopropanoic acid

InChI

InChI=1S/C9H14O4/c10-8(11)6-9(12)13-7-4-2-1-3-5-7/h7H,1-6H2,(H,10,11)

InChI Key

OMHQOKGHQPULBU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC(=O)CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key derivatives of 3-oxopropanoic acid, highlighting substituent variations and their implications:

Compound Name Substituent Molecular Weight (g/mol) Key Properties/Activities Toxicity (LD₅₀) References
3-(Cyclohexyloxy)-3-oxopropanoic acid Cyclohexyloxy ~202.23 (calculated) High lipophilicity (predicted) Not reported -
3-Ethoxy-3-oxopropanoic acid Ethoxy 132.11 Endogenous metabolite Not classified
3-(Benzylcarbamoylamino)-3-oxopropanoic acid Benzylcarbamoylamino 250.23 Mucomembranous protector 800 mg/kg (Class 4)
3-[(4-Methylphenyl)amino]-3-oxopropanoic acid 4-Methylphenylamino 193.19 Unclassified toxicity Not available
3-[Cyclohexyl(methyl)amino]-3-oxopropanoic acid Cyclohexyl(methyl)amino 199.25 Inhibitory activity (potential) Not reported
3-(3-Bromophenyl)-3-oxopropanoic acid 3-Bromophenyl 243.06 No bioactivity data Not available

Key Comparisons

Substituent Effects on Physicochemical Properties
  • Lipophilicity: The cyclohexyloxy group in the target compound likely increases lipophilicity compared to smaller substituents like ethoxy () or polar groups like carbamoylamino (). This could enhance membrane permeability but reduce aqueous solubility.
  • Stability: Esters such as the cyclohexyloxy and ethoxy derivatives () may exhibit hydrolytic instability under acidic/basic conditions, whereas amide-linked analogs (e.g., benzylcarbamoylamino in ) are more resistant to hydrolysis.

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